molecular formula C32H28F6N4O3 B594720 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten CAS No. 1256245-84-7

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten

Cat. No. B594720
CAS RN: 1256245-84-7
M. Wt: 630.591
InChI Key: RWVDHFLTDHDJKH-FRSFCCSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten” is a ketone compound with a molecular weight of 630.6 and a molecular formula of C32H28F6N4O3 . .


Synthesis Analysis

This compound is a chiral squaramides organocatalyst that has been intensively investigated within the area of molecular recognition because of their strong hydrogen-bonding activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 3,5-bis(trifluoroMethyl)phenyl group, a methoxycinchonan group, and a cyclobutene group .


Physical And Chemical Properties Analysis

The compound has a boiling point of 643.6±65.0 C at 760 mmHg and a melting point of 227-228 C . It is a solid at room temperature .

Scientific Research Applications

Catalytic Applications

The compound and its derivatives have been applied in catalytic processes. The diphosphinidenecyclobutene ligand, a related compound, was used as an additive in copper-catalyzed amination reactions of halobenzenes with amines, resulting in the production of secondary or tertiary amines with good to excellent yields (Gajare et al., 2004). Similarly, cationic palladium(II) and rhodium(I) complexes bearing diphosphinidinecyclobutene ligands showed catalytic activity in conjugate addition reactions (Jensen et al., 2007).

Peptide Synthesis

The compound has been used in peptide synthesis. Specifically, a hypervalent iodine reagent, 6-(3,5-Bis(trifluoromethyl)phenyl)-1H,4H-2aλ(3)-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione, was synthesized and found to be efficient for the synthesis of dipeptides from various standard amino acids (Zhang et al., 2015).

Synthesis of Aminocyclobutenes

The compound has contributed to the development of methods for synthesizing aminocyclobutenes. A metal-free entry to aminocyclobutenes or aminocyclobutenols from ynamides was developed, using a highly polarized reagent, Tf2 C=CH2, to regioselectively afford bis(triflyl)aminocyclobutenes (Alcaide et al., 2016).

Antimicrobial and Antifungal Activities

Various derivatives of the compound have been tested for antimicrobial and antifungal activities. For instance, the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone were explored, showing effectiveness against gram-positive and gram-negative bacteria (Wanjari, 2020). Additionally, novel bis(trifluoromethyl)phenyl-based strobilurin analogues displayed fungicidal activities, outperforming some commercial strobilurin fungicides (Liu et al., 2008).

Synthesis of Amino Acids and Derivatives

The compound has been used in the synthesis of novel amino acids and their derivatives. For instance, trifluoromethyl-substituted analogues of the 1-amino-cyclobutane-1-carboxylic acid were synthesized, with potential applications in pharmaceuticals (Radchenko et al., 2009).

Safety and Hazards

The compound is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage . It should be stored at 4C, protected from light, and stored under nitrogen .

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16-,17-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVDHFLTDHDJKH-FRSFCCSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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